molecular formula C10H14F2O4 B11760381 8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B11760381
M. Wt: 236.21 g/mol
InChI Key: MFKPZLLQOZBQNB-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. The presence of a difluoromethyl group and a dioxaspirodecane ring makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and more efficient methods are employed. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide or potassium cyanide.

Major Products Formed

Scientific Research Applications

8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to novel therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H14F2O4

Molecular Weight

236.21 g/mol

IUPAC Name

8-(difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C10H14F2O4/c11-7(12)9(8(13)14)1-3-10(4-2-9)15-5-6-16-10/h7H,1-6H2,(H,13,14)

InChI Key

MFKPZLLQOZBQNB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C(F)F)C(=O)O)OCCO2

Origin of Product

United States

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